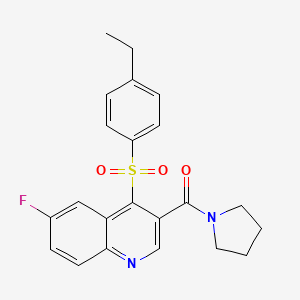

4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

説明

The target compound, 4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline, is a quinoline derivative featuring three distinct functional groups:

- 6-Fluoro: Improves metabolic stability and electron-withdrawing effects.

- 3-Pyrrolidine-1-carbonyl: Introduces a rigid, nitrogen-containing heterocycle, likely influencing solubility and target affinity.

Its molecular formula is C₂₃H₂₁FN₂O₃S (molar mass ≈424.5 g/mol). While specific biological data are unavailable in the provided evidence, structural comparisons with analogues highlight key differences in synthesis, substituent effects, and physicochemical properties .

特性

IUPAC Name |

[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-2-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCYXCPPVFHWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like EF-24 .

Industrial Production Methods

While specific industrial production methods for EF-24 are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.

化学反応の分析

Types of Reactions

4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

科学的研究の応用

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance its binding affinity to specific biological targets, thereby increasing its efficacy against tumor cells.

- Mechanism of Action : The compound's mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. It has been observed to interact with DNA and disrupt replication processes, leading to apoptosis in malignant cells.

Antimicrobial Properties

The compound also displays antimicrobial properties. Its sulfonamide group is known for enhancing antibacterial activity, making it a candidate for developing new antibiotics.

- Case Study : A study conducted on various bacterial strains revealed that derivatives of quinoline, including this compound, exhibited promising activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential role in combating antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline.

| Structural Feature | Effect on Activity |

|---|---|

| Ethylbenzene Sulfonyl Group | Enhances solubility and bioavailability |

| Fluoro Substituent | Increases lipophilicity and target binding |

| Pyrrolidine Carbonyl | Contributes to enzyme inhibition |

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption characteristics when administered orally or intravenously. Studies have shown that it has a moderate half-life, allowing for effective dosing regimens.

Toxicological Profile

Preliminary toxicological assessments have indicated that while the compound exhibits therapeutic promise, further studies are required to fully understand its safety profile, particularly regarding long-term exposure and potential side effects.

作用機序

The mechanism of action of 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by modulating signaling pathways involved in inflammation and cancer progression . The compound may inhibit key enzymes or receptors, leading to reduced disease symptoms and progression.

類似化合物との比較

Key Observations :

- Sulfonyl vs. Sulfanyl/Sulfonamido Groups : The ethylbenzenesulfonyl group in the target compound contrasts with sulfonamido moieties (e.g., in ’s compound), which may alter solubility and hydrogen-bonding capacity .

- Fluorine vs. Halogens (Br/Cl) : The 6-fluoro substituent in the target compound likely improves metabolic stability compared to bromo or chloro analogues (e.g., 6m in ), which are prone to nucleophilic substitution .

Physicochemical Properties

Substituents significantly influence molecular weight, polarity, and spectral profiles:

Key Observations :

Functional Group Impact on Bioactivity (Inferred)

- Sulfonyl Groups: Enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to non-sulfonylated quinolines .

- Pyrrolidine vs. Piperidine : The pyrrolidine ring’s smaller size (5-membered vs. 6-membered piperidine in 6m) may reduce steric hindrance, improving target engagement .

- Trifluoromethyl () vs.

生物活性

The compound 4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic derivative belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes that are crucial for the survival of pathogens.

- Binding Affinity : It shows significant binding affinity to ATP-binding cassette transporters, which are implicated in drug resistance mechanisms in various pathogens .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.4 |

| Staphylococcus aureus | 1.6 |

| Escherichia coli | 0.8 |

These results indicate that the compound possesses significant antifungal and antibacterial properties, suggesting its potential use in treating infections caused by resistant strains .

Case Studies

- In Vitro Studies : A study conducted on Candida albicans demonstrated that the compound effectively inhibited fungal growth at concentrations lower than standard antifungal treatments such as fluconazole. The study reported an MIC of 0.4 µg/mL for certain derivatives, indicating strong antifungal activity .

- Cancer Research : Research has shown that quinoline derivatives can induce apoptosis in cancer cell lines. In particular, compounds similar to 4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline were found to inhibit cell proliferation in human cancer cell lines through mechanisms involving cell cycle arrest and induction of programmed cell death .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles with good bioavailability and metabolic stability. However, comprehensive toxicological assessments are necessary to evaluate safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。